molecular formula C14H16N2O3S2 B3491096 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide

Cat. No.: B3491096
M. Wt: 324.4 g/mol
InChI Key: PVWJYZFRNPGICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide is a thiophene derivative known for its diverse applications in medicinal chemistry and material science. Thiophene derivatives are essential heterocyclic compounds that exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with sulfonamide and carboxamide groups. Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors involved in inflammatory and cancer pathways. The sulfonamide group may enhance the compound’s ability to bind to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an antimicrobial and anti-inflammatory agent, while the thiophene core contributes to its versatility in various applications.

Properties

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-8-12(9-20-10)14(17)16-7-6-11-2-4-13(5-3-11)21(15,18)19/h2-5,8-9H,6-7H2,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJYZFRNPGICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Reactant of Route 5
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide
Reactant of Route 6
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.